molecular formula C7H3BrF3N3 B2677600 1-Azido-3-bromo-5-(trifluoromethyl)benzene CAS No. 1479745-12-4

1-Azido-3-bromo-5-(trifluoromethyl)benzene

Cat. No. B2677600
M. Wt: 266.021
InChI Key: URGKWQLLWWPNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-3-bromo-5-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H3BrF3N3. It has a molecular weight of 266.02 .


Molecular Structure Analysis

The molecular structure of 1-Azido-3-bromo-5-(trifluoromethyl)benzene consists of a benzene ring substituted with an azido group (N3), a bromo group (Br), and a trifluoromethyl group (CF3) at the 1st, 3rd, and 5th positions respectively .

Scientific Research Applications

Synthesis of Various Heterocycles

  • Application Summary: Organic azides, such as “1-Azido-3-bromo-5-(trifluoromethyl)benzene”, are used in the synthesis of various heterocycles. These reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .
  • Methods of Application: The synthetic methods of organic azides are grouped into different categories. The functionality of the azido group in chemical reactions is then explored. This is followed by a major section on the synthetic tools of various heterocycles from the corresponding organic azides by one-pot domino reaction .
  • Results or Outcomes: The review provides a report on the developed methods describing the synthesis of various heterocycles from organic azides .

Synthesis of Trifluoromethylpyridines

  • Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application: Various methods of synthesizing TFMP have been reported. Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Organic Dyes and Fluorophores

  • Application Summary: Organic azides, such as “1-Azido-3-bromo-5-(trifluoromethyl)benzene”, can be used in the synthesis of organic dyes and fluorophores. These compounds have a wide range of applications due to their ability to fine-tune photophysical properties, optimize optical properties, and provide thermal stability .
  • Methods of Application: The synthesis involves a reaction between an azide and an alkyne, producing a stable 1,2,3-triazole ring. This reaction, also known as the Huisgen reaction, has revolutionized the way to create molecules by its simplicity and efficacy .
  • Results or Outcomes: The review provides a report on the developed methods describing the synthesis of various dyes and fluorophores from organic azides .

Preparation of Tetrakis

  • Application Summary: “1,3-Bis(trifluoromethyl)-5-bromobenzene” was used to prepare the tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion which is a stabilizing counterion for highly electrophilic organic and organometallic cations .
  • Methods of Application: The preparation involves the reaction of “1,3-Bis(trifluoromethyl)-5-bromobenzene” with other reagents to form the tetrakis .
  • Results or Outcomes: The tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion is a stabilizing counterion for highly electrophilic organic and organometallic cations .

Organic Dyes and Fluorophores

  • Application Summary: Organic azides, such as “1-Azido-3-bromo-5-(trifluoromethyl)benzene”, can be used in the synthesis of organic dyes and fluorophores. These compounds have a wide range of applications due to their ability to fine-tune photophysical properties, optimize optical properties, and provide thermal stability .
  • Methods of Application: The synthesis involves a reaction between an azide and an alkyne, producing a stable 1,2,3-triazole ring. This reaction, also known as the Huisgen reaction, has revolutionized the way to create molecules by its simplicity and efficacy .
  • Results or Outcomes: The review provides a report on the developed methods describing the synthesis of various dyes and fluorophores from organic azides .

Preparation of [Bis (Trifluoroacetoxy)Iodo]Perfluoroalkanes

  • Application Summary: “1-Iodo-3,5-bis(trifluoromethyl)benzene” may be used in the preparation of [bis (trifluoroacetoxy)iodo]perfluoroalkanes .
  • Methods of Application: The preparation involves the reaction of “1-Iodo-3,5-bis(trifluoromethyl)benzene” with other reagents to form the [bis (trifluoroacetoxy)iodo]perfluoroalkanes .
  • Results or Outcomes: The [bis (trifluoroacetoxy)iodo]perfluoroalkanes are prepared .

properties

IUPAC Name

1-azido-3-bromo-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-5-1-4(7(9,10)11)2-6(3-5)13-14-12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGKWQLLWWPNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N=[N+]=[N-])Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-3-bromo-5-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.